5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxamide

Riboswitch-ligand binding Isothermal titration calorimetry Regioisomer structure-activity relationship

5-Amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxamide (CAS 1798713-75-3, PDB ligand code UG4, also designated Z1913661252) is a synthetic small-molecule riboswitch activator belonging to the 1-pyridinyl-5-aminoimidazole-4-carboxamide (1-pyridinyl-AICA) class. It is the meta-regioisomer of a series of non-nucleoside analogs designed to replace the sugar-phosphate moiety of the natural ZTP riboswitch ligand ZMP with a simple heterocycle.

Molecular Formula C9H9N5O
Molecular Weight 203.2 g/mol
CAS No. 1798713-75-3
Cat. No. B1446980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxamide
CAS1798713-75-3
Molecular FormulaC9H9N5O
Molecular Weight203.2 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)N2C=NC(=C2N)C(=O)N
InChIInChI=1S/C9H9N5O/c10-8-7(9(11)15)13-5-14(8)6-2-1-3-12-4-6/h1-5H,10H2,(H2,11,15)
InChIKeyWZVCHXNAUQIDJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxamide (CAS 1798713-75-3): Baseline Identity and Riboswitch-Targeted Pharmacophore


5-Amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxamide (CAS 1798713-75-3, PDB ligand code UG4, also designated Z1913661252) is a synthetic small-molecule riboswitch activator belonging to the 1-pyridinyl-5-aminoimidazole-4-carboxamide (1-pyridinyl-AICA) class. It is the meta-regioisomer of a series of non-nucleoside analogs designed to replace the sugar-phosphate moiety of the natural ZTP riboswitch ligand ZMP with a simple heterocycle [1]. The compound is co-crystallized with the Fusobacterium ulcerans ZTP riboswitch (PDB 6WZS) and is commercially available as a powder (≥95% purity) for research use [2].

Why Generic Substitution Fails: Regioisomer-Dependent Pharmacology Separates 5-Amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxamide from Its Para and Ortho Analogs


Despite sharing an identical molecular formula (C₉H₉N₅O, MW 203.2) and 1-pyridinyl-AICA scaffold, the meta-pyridinyl isomer (CAS 1798713-75-3) is pharmacologically non-interchangeable with its para- and ortho-pyridinyl regioisomers [1]. The meta isomer exhibits ~2-fold tighter equilibrium binding (Kd = 0.60 ± 0.06 μM) than the para isomer (Kd = 1.0 ± 0.3 μM) and a ~9-fold advantage over the ortho isomer (Kd = 5.6 ± 3.2 μM) against the F. ulcerans ZTP riboswitch [2]. Most critically, only the meta isomer achieves saturable, high-potency activation in a live Escherichia coli reporter assay (EC50 = 12 ± 7 μM), while the para isomer fails to saturate even at 5 mM, rendering it functionally inert in a cellular context [3]. These regioisomer-specific differences arise from distinct π-stacking geometries between the pyridine moiety and conserved RNA nucleobase G63 as revealed by co-crystal structures [4].

Quantitative Differentiation Evidence for 5-Amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxamide (CAS 1798713-75-3) Against Structural Analogs


Equilibrium Binding Affinity: Meta Isomer Binds ZTP Riboswitch with 2-Fold Higher Affinity than Para Regioisomer

In isothermal titration calorimetry (ITC) experiments against the F. ulcerans ZTP riboswitch aptamer domain, the meta isomer (compound 13, CAS 1798713-75-3) displayed a dissociation constant Kd = 0.60 ± 0.06 μM [1]. This represents a ~2-fold tighter binding than the para isomer (compound 7, Kd = 1.0 ± 0.3 μM, commercially sourced) and ~1.7-fold tighter than the in-house synthesized para isomer (Kd = 1.4 ± 0.2 μM) [2]. The ortho isomer (compound 12) was significantly weaker at Kd = 5.6 ± 3.2 μM (~9.3-fold difference), while the unsubstituted parent AICA (compound 2) showed minimal affinity (Kd = 41 ± 4 μM, ~68-fold difference). The meta isomer approaches within ~2-fold of the natural ligand ZMP (compound 1, Kd = 0.32 ± 0.13 μM) [3].

Riboswitch-ligand binding Isothermal titration calorimetry Regioisomer structure-activity relationship

Single-Round Transcription Activation: Meta Isomer Is 6.4-Fold More Potent than Natural Ligand ZMP

In single-round transcription termination assays with the F. ulcerans ZTP riboswitch, the meta isomer (compound 13) achieved half-maximal transcription readthrough at T50 = 5.8 ± 1.5 μM [1]. While the para isomer (compound 7, T50 = 5.7 ± 0.9 μM) and ortho isomer (compound 12, T50 = 4.8 ± 0.9 μM) showed similar kinetic activation potencies, all three synthetic ligands were substantially more potent than the natural ligand ZMP (compound 1, T50 = 37 ± 12 μM) [2]. The piperidine analog (compound 8, T50 = 16 ± 3 μM) was intermediate. These T50 values reflect non-equilibrium kinetic control (ligand on-rates, kon) rather than equilibrium binding, explaining why the meta and para isomers show similar T50 despite different Kd values [3].

Transcription termination assay Riboswitch kinetic activation RNA polymerase readthrough

Live-Cell Riboswitch Reporter: Meta Isomer is the Only Regioisomer Achieving Saturable Cellular Activation, with EC50 3-Fold Better than ZMP

In an E. coli β-galactosidase reporter assay driven by the P. carotovorum ZTP riboswitch, the meta isomer (compound 13, CAS 1798713-75-3) was the strongest activator among all tested compounds, with EC50 = 12 ± 7 μM, approximately ~3-fold more potent than the natural ligand ZMP (compound 1, EC50 = 34 ± 13 μM, p = 0.00048, one-tailed Welch's t-test) [1]. Critically, only the meta isomer achieved robust, saturable β-galactosidase activation under these conditions. The para isomer (compound 7) only weakly stimulated and did not saturate β-gal expression even at the highest concentration tested (5 mM) [2]. Similarly, the ortho isomer (compound 12) and piperidine analog (compound 8) were among the weakest activators and also failed to saturate [3]. The unsubstituted parent AICA (compound 2) showed only weak, non-saturable activation.

Escherichia coli reporter assay Cellular riboswitch activation β-galactosidase reporter

Co-Crystal Structure Defines Meta-Specific π-Stacking Interaction on Conserved Nucleobase G63 Driving Affinity Advantage

Co-crystal structures of the F. ulcerans ZTP riboswitch bound to the meta isomer (PDB 6WZS, 3.23 Å resolution) and para isomer (PDB 6WZR, 3.2 Å resolution) reveal the structural basis for regioisomer differentiation [1]. In the meta-bound structure, the pyridine moiety of compound 13 stacks on the conserved nucleobase G63 with an interplanar distance of ~3.0 Å, positioning the pyridine nitrogen to accept a hydrogen bond from the 2'-OH of G63 [2]. This favorable π-stacking geometry is not achieved in the para isomer-bound structure, providing a direct structural explanation for the ~2-fold weaker binding of the para isomer [3]. The co-crystal structures also confirm that the AICA core of both regioisomers occupies the ZMP binding pocket in a conserved orientation, with the pyridine substituent replacing ribose-phosphate interactions with π-stacking.

X-ray crystallography RNA-small molecule recognition Structure-guided ligand design

Riboswitch Mutant Profiling Confirms On-Target Specificity with >400-Fold Selectivity Window Over Binding-Site Mutant

All tested 1-pyridinyl-AICA analogs, including the meta isomer (compound 13), failed to activate the M6 mutant ZTP riboswitch (C15A substitution in F. ulcerans numbering) at concentrations up to 5 mM, despite robust activation of the wild-type riboswitch [1]. This establishes a >400-fold selectivity window for the meta isomer between wild-type (EC50 = 12 ± 7 μM) and binding-site mutant (>5 mM) [2]. The M6 mutant disrupts a universally conserved nucleotide essential for ligand recognition, and the lack of activation confirms that the meta isomer requires an intact ZTP riboswitch binding pocket for activity [3]. This class-level specificity profile distinguishes the 1-pyridinyl-AICA series from promiscuous RNA-binding small molecules.

Target engagement validation Mutant riboswitch counter-screen Off-target risk assessment

Best Research and Industrial Application Scenarios for 5-Amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxamide (CAS 1798713-75-3)


Antibacterial Target Validation via ZTP Riboswitch Activation in Live Bacterial Reporters

Procure the meta isomer as the only regioisomer achieving saturable, high-potency riboswitch activation in E. coli cellular reporter assays (EC50 = 12 ± 7 μM). Use in bacterial gene expression studies to validate ZTP riboswitch as an antibacterial target by demonstrating ligand-dependent modulation of downstream reporter genes [1]. The para and ortho isomers are unsuitable due to their failure to achieve saturable cellular activation even at 5 mM [2].

Structure-Guided Optimization of RNA-Targeted Small Molecules Using Co-Crystal Structural Data

Employ the meta isomer co-crystal structure (PDB 6WZS, 3.23 Å) as a starting point for rational design of improved ZTP riboswitch ligands. The experimentally resolved π-stacking geometry between the meta-pyridine and conserved nucleobase G63 (~3.0 Å interplanar distance) provides a validated structural hypothesis for affinity optimization [1]. The para isomer structure (PDB 6WZR) serves as a negative control demonstrating suboptimal stacking [2].

Chemical Probe for Purine Biosynthetic Pathway Modulation and Folate Metabolism Studies

Deploy the meta isomer as a selective chemical probe for ZTP riboswitch modulation in studies of bacterial purine and folate metabolism. The compound's >400-fold selectivity window over the M6 binding-site mutant confirms on-target activity, enabling confident interpretation of metabolic and transcriptomic effects [1]. Combine with ZMP (EC50 = 34 μM) as a natural ligand comparator to benchmark pharmacological vs. physiological activation [2].

Regioisomer Identity Control in High-Throughput Screening Campaigns Targeting Riboswitches

Use the meta isomer (CAS 1798713-75-3) as the positive control for ZTP riboswitch high-throughput screening (HTS) campaigns, with the para isomer (UG1) as a regioisomer specificity counter-screen. The ~2-fold Kd difference and qualitative cellular activity gap between regioisomers enables robust assay quality metrics (Z' factor) and hit triaging based on regioisomer-specific activity [1]. The ortho isomer provides an additional weak-binding counter-screen compound [2].

Quote Request

Request a Quote for 5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.